molecular formula C10H14N2O7 B057755 5-Methoxyuridine CAS No. 35542-01-9

5-Methoxyuridine

Cat. No. B057755
CAS RN: 35542-01-9
M. Wt: 274.23 g/mol
InChI Key: ZXIATBNUWJBBGT-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyuridine is a derivative of uridine, bearing an additional methoxy substituent at position 5 on the uracil ring . It is a purine nucleoside analog .


Synthesis Analysis

The synthesis of 5-Methoxyuridine has been mentioned in a few studies. One study revealed that uridine depletion and 5-methoxyuridine modification is critical for the stable expression of Adenine Base Editor (ABE) mRNA . Another study demonstrated that 5-methoxyuridine (5-moU) outperformed other modifications up to 4-fold increased transgene expression .


Molecular Structure Analysis

The three-dimensional structure of 5-methoxyuridine (mo5U) was determined with much higher precision than in a previous study . The introduction of m1Ψ in mRNA leads to errors during the translation of the IVT luciferase reporter, specifically causing a shift in the reading frame (+1 frameshift), which resulted in the production of shortened and altered proteins .


Chemical Reactions Analysis

5-Methoxyuridine is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . Moreover, eGFP mRNAs with 5-methoxyuridine (5-moU) modifications ranked top three in cell lines tested .


Physical And Chemical Properties Analysis

5-Methoxyuridine is an analogue of the naturally occurring uridine triphosphate (UTP). Similar to N1-methylpseudouridine and pseudouridine modifications, 5-methoxyuridine is another common chemical modification used for in vitro mRNA synthesis in order to improve mRNA activity and reduce innate immune responses .

Scientific Research Applications

  • Enhancing Wobble Readings in Translation Systems : Takai et al. (1999) demonstrated that 5-Methoxyuridine, when introduced into the anticodon of tRNA from Escherichia coli, can enhance wobble readings, impacting the efficiency of codon reading in cell-free translation systems (Takai et al., 1999).

  • Coding Properties in tRNAs from Bacillus Subtilis : Hasegawa et al. (1993) investigated 5-Methoxyuridine's coding properties in the wobble position of threonine and valine tRNAs from Bacillus subtilis. They found it recognized by A, G, and fairly well by U, similar to uridine-5-oxyacetic acid in some Escherichia coli tRNAs (Hasegawa et al., 1993).

  • Structure and Conformation Analysis : Birnbaum et al. (1983) determined the three-dimensional structure of 5-Methoxyuridine, providing insights into its conformation and modifications in the geometry of the pyrimidine ring due to substitution at C(5) (Birnbaum et al., 1983).

  • Role in tRNA Wobble Uridine Modification : Ryu et al. (2018) identified a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-Methoxyuridine, shedding light on its formation and implications in bacterial tRNA (Ryu et al., 2018).

  • Biosynthesis in Transfer RNAs : Murao et al. (1978) provided experimental evidence showing that 5-Methoxyuridine and uridine-5-oxyacetic acid modifications in certain tRNA species are derived from a common precursor, 5-hydroxyuridine (Murao et al., 1978).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIATBNUWJBBGT-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyuridine

CAS RN

35542-01-9
Record name 5-Methoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35542-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyuridine
Reactant of Route 2
5-Methoxyuridine
Reactant of Route 3
5-Methoxyuridine
Reactant of Route 4
5-Methoxyuridine
Reactant of Route 5
Reactant of Route 5
5-Methoxyuridine
Reactant of Route 6
5-Methoxyuridine

Citations

For This Compound
534
Citations
K Murao, T Hasegawa, H Ishikura - Nucleic Acids Research, 1976 - academic.oup.com
… Chemical synthesis of 5-methoxyuridine 5-Hydroxyuridine was synthesized by the method described by T. Ueda10. 5-Hydroxyuridine (30 mg) was further methylated by 20 y1 of …
Number of citations: 45 academic.oup.com
K Murao, H Ishikura, M Albani… - Nucleic Acids …, 1978 - academic.oup.com
… We have recently found a new uridine-derivative, 5-methoxyuridine (mo5U), in tRNA of gram… 5-Methoxyuridine is analogous to uridine-5-oxyacetic acid (cmo U, formerly designated as V)…
Number of citations: 13 academic.oup.com
H Ryu, TL Grove, SC Almo, J Kim - Nucleic acids research, 2018 - academic.oup.com
… Indeed, 5-methoxyuridine is not observed in E. coli, unless the … in Bacillus subtilis are modified to 5-methoxyuridine (mo 5 U) (13–… 5-methoxyuridine is indeed the most abundant wobble …
Number of citations: 13 academic.oup.com
Y Sakai, K Miyauchi, S Kimura… - Nucleic Acids Research, 2016 - academic.oup.com
… In Gram-positive bacteria, 5-methoxyuridine (mo 5 U) is present in tRNA Thr from Bacillus subtilis (25). Collectively, these findings suggested that cmo 5 U or mcmo 5 U are present at …
Number of citations: 47 academic.oup.com
GI Birnbaum, WJP Blonski… - Canadian journal of …, 1983 - cdnsciencepub.com
… 5-Methoxyuridine (mo5U) is one of the modified nucleosides which occur in the first anticoclon (… Of the 24 starting sets sub.jectcd to tangent mine the crystal structure of 5-methoxyuridine …
Number of citations: 17 cdnsciencepub.com
MG Stout, RK Robins - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
The synthesis of 5‐methoxyuridine (3), 5‐methoxycytidine (6), 1‐(2‐deoxy‐β‐D‐erythropento‐furanosyl)‐5‐methoxyuracil (14), 5‐methoxy‐1‐β‐D‐ribofuranosyl‐4‐thiopyrimidin‐2‐one …
Number of citations: 19 onlinelibrary.wiley.com
M Albani, W Schmidt, H Kersten, K Geibel… - FEBS letters, 1976 - core.ac.uk
… subtilis we conclude that the new constituent is identical with 5-methoxyuridine. … not identical with 5-hydroxymethyluridine (table 2) we conclude that P is identical with 5-methoxyuridine, …
Number of citations: 9 core.ac.uk
B Li, X Luo, Y Dong - Bioconjugate chemistry, 2016 - ACS Publications
… Importantly, we identified me 1 ψ, 5-methoxyuridine (5moU), and ψ as favorable nucleotides … (21) Lastly, we identified N 1 -methylpseudouridine (me 1 ψ), 5-methoxyuridine (5moU), …
Number of citations: 119 pubs.acs.org
S Vaidyanathan, KT Azizian, AKMA Haque… - … Therapy-Nucleic Acids, 2018 - cell.com
… Specifically, 5-methoxyuridine UD induced indel frequencies as high as 88% (average ± SD … Our work suggests that uridine-depleted Cas9 mRNA modified with 5-methoxyuridine (…
Number of citations: 183 www.cell.com
K Takai, S Okumura, K Hosono, S Yokoyama… - FEBS …, 1999 - Wiley Online Library
… 5-Methoxyuridine was … (5-methoxyuridine UGA)) relative to those of the unmodified counterpart (tRNA(UGA)) were measured in a cell-free translation system. tRNA(5-methoxyuridine …
Number of citations: 31 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.